molecular formula C17H22N2O B4397025 4-[cyclohexyl(methyl)amino]-3-oxo-2-phenylbutanenitrile

4-[cyclohexyl(methyl)amino]-3-oxo-2-phenylbutanenitrile

Cat. No. B4397025
M. Wt: 270.37 g/mol
InChI Key: VOEYEWGTALQDAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Cyclohexyl(methyl)amino]-3-oxo-2-phenylbutanenitrile is a chemical compound with the molecular formula C18H23N2O. It is also known as CX-5461 and is a selective inhibitor of RNA polymerase I transcription. This compound has gained attention in the scientific community due to its potential as an anti-cancer agent.

Mechanism of Action

The mechanism of action of 4-[cyclohexyl(methyl)amino]-3-oxo-2-phenylbutanenitrile involves the inhibition of RNA polymerase I transcription. This enzyme is responsible for the transcription of ribosomal RNA, which is essential for the growth and survival of cancer cells. By inhibiting this enzyme, CX-5461 can selectively target cancer cells and induce cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In preclinical trials, this compound has been found to induce DNA damage and cell cycle arrest in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[cyclohexyl(methyl)amino]-3-oxo-2-phenylbutanenitrile in lab experiments is its selectivity for cancer cells. This compound can selectively target cancer cells without affecting normal cells, which reduces the risk of side effects. However, one of the limitations of using CX-5461 in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 4-[cyclohexyl(methyl)amino]-3-oxo-2-phenylbutanenitrile. One direction is to further investigate its potential as an anti-cancer agent and to explore its effectiveness in clinical trials. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as viral infections. Additionally, research can focus on developing more efficient synthesis methods for CX-5461 to improve its availability and reduce costs.

Scientific Research Applications

4-[Cyclohexyl(methyl)amino]-3-oxo-2-phenylbutanenitrile has been extensively studied for its potential as an anti-cancer agent. It has been found to selectively inhibit RNA polymerase I transcription, which is essential for the growth and survival of cancer cells. This compound has shown promising results in preclinical trials as a potential treatment for various types of cancer, including breast, ovarian, and pancreatic cancer.

properties

IUPAC Name

4-[cyclohexyl(methyl)amino]-3-oxo-2-phenylbutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-19(15-10-6-3-7-11-15)13-17(20)16(12-18)14-8-4-2-5-9-14/h2,4-5,8-9,15-16H,3,6-7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEYEWGTALQDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)C(C#N)C1=CC=CC=C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[cyclohexyl(methyl)amino]-3-oxo-2-phenylbutanenitrile
Reactant of Route 2
Reactant of Route 2
4-[cyclohexyl(methyl)amino]-3-oxo-2-phenylbutanenitrile
Reactant of Route 3
Reactant of Route 3
4-[cyclohexyl(methyl)amino]-3-oxo-2-phenylbutanenitrile
Reactant of Route 4
Reactant of Route 4
4-[cyclohexyl(methyl)amino]-3-oxo-2-phenylbutanenitrile
Reactant of Route 5
Reactant of Route 5
4-[cyclohexyl(methyl)amino]-3-oxo-2-phenylbutanenitrile
Reactant of Route 6
4-[cyclohexyl(methyl)amino]-3-oxo-2-phenylbutanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.